molecular formula C23H21N5O3 B2357016 6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 923377-79-1

6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2357016
CAS No.: 923377-79-1
M. Wt: 415.453
InChI Key: GQALMXVDGYBISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It belongs to the class of compounds known as imidazoles . Imidazoles are a type of heterocyclic compound, which means they contain a ring structure that includes atoms of at least two different elements . In the case of imidazoles, the ring structure includes three carbon atoms, two nitrogen atoms, and four hydrogen atoms .


Synthesis Analysis

The synthesis of such complex imidazole derivatives often involves multiple steps and various chemical reactions . One common method for synthesizing multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be diverse and complex, given the presence of multiple functional groups in the molecule . The overall transformation involved in its synthesis includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, being amphoteric in nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . Specific physical and chemical properties of “this compound” are not available in the resources I have access to.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound is a derivative of 7,8-polymethylenehypoxanthines, which are precursors for various pharmacologically active substances. It's been used in the study of antiviral and antihypertensive activities (Nilov et al., 1995).

Synthesis of Purine Analogs

  • This chemical plays a role in the synthesis of 1-benzylimidazoles, important precursors of purine analogs. These analogs have significance in medicinal chemistry and drug development (Alves et al., 1994).

Pharmacological Evaluation

  • Derivatives of this compound have been synthesized and evaluated for their pharmacological properties, such as anxiolytic and antidepressant activities, highlighting its potential in developing new therapeutic agents (Zagórska et al., 2009).

Novel Synthesis Methods

  • Innovative methods have been developed for synthesizing this compound, contributing to the field of organic chemistry and the synthesis of complex molecules (Chen & Hosmane, 2001).

Anticancer Research

  • The compound has been studied for its potential in inhibiting cancer cell growth, specifically in leukemia, lymphoma, and carcinoma cell lines, indicating its potential as an anticancer agent (Barnes et al., 2001).

Quantum-Mechanical Modeling

  • Quantum-mechanical modeling and spectral characterization of derivatives of this compound have been conducted, contributing to our understanding of its molecular properties and potential applications in material science (Hęclik et al., 2017).

Molecular Studies

  • Extensive molecular studies have been conducted on arylpiperazinylalkyl derivatives of this compound, revealing their binding affinities to various receptors, which is crucial for drug discovery and development (Zagórska et al., 2015).

Vascular Smooth Muscle Cell Proliferation

  • 2-phenyl-1H-benzo[d]imidazole-4,7-diones, structurally related to this compound, have been synthesized and evaluated as inhibitors of vascular smooth muscle cell proliferation, indicating potential applications in cardiovascular diseases (Ryu et al., 2008).

Material Science Applications

  • The compound's derivatives have been analyzed for their intermolecular interactions, offering insights into its potential applications in material science and the design of new materials (Shukla et al., 2020).

Future Directions

The future directions for research on “6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. The potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones has been demonstrated , suggesting potential avenues for future research and development.

Properties

IUPAC Name

6-(2-ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-4-31-18-13-9-8-12-16(18)28-17(15-10-6-5-7-11-15)14-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQALMXVDGYBISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.